molecular formula C17H30N4O4S B1668141 Butyryl timolol CAS No. 106351-79-5

Butyryl timolol

Cat. No.: B1668141
CAS No.: 106351-79-5
M. Wt: 386.5 g/mol
InChI Key: IGJCFKQCZRWRRM-ZDUSSCGKSA-N
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Description

Nuclear Magnetic Resonance (NMR)

¹H NMR data for this compound include:

  • δ 1.6 ppm : Methyl protons of the butyryl group.
  • δ 3.2–3.8 ppm : Protons in the morpholine ring and the propanolamine chain.
  • δ 4.2–4.5 ppm : Methine proton adjacent to the ether oxygen (C-2).
    ¹³C NMR peaks confirm the ester carbonyl (δ ~170 ppm) and thiadiazole carbons (δ ~120–160 ppm).

Mass Spectrometry (MS)

Electrospray ionization (ESI/MS) analysis reveals:

m/z Fragment Description
386.3 [M+H]⁺ Molecular ion corresponding to the intact molecule.
317.3 [M-C₃H₇COO]⁺ Loss of the butyryl group, yielding timolol.
204.2 Thiadiazole fragment Cleavage of the morpholine-thiadiazole ring.

Infrared (IR) Spectroscopy

Key IR absorption bands are summarized below:

Wavenumber (cm⁻¹) Functional Group Assignment
1735 C=O (ester) Stretching of the butyryl ester carbonyl.
1200–1300 C–O–C (ether) Vibrations in the morpholine-thiadiazole ether bond.
3000–3100 C–H (aliphatic) Asymmetric stretching of tert-butylamino methyl groups.
1600–1650 C=N (thiadiazole) Aromatic ring vibrations in the thiadiazole moiety.

Properties

IUPAC Name

[(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-yl] butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N4O4S/c1-5-6-14(22)25-13(11-18-17(2,3)4)12-24-16-15(19-26-20-16)21-7-9-23-10-8-21/h13,18H,5-12H2,1-4H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGJCFKQCZRWRRM-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC(CNC(C)(C)C)COC1=NSN=C1N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)O[C@@H](CNC(C)(C)C)COC1=NSN=C1N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00147580
Record name Butyryl timolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00147580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106351-79-5
Record name Butyryl timolol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106351795
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butyryl timolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00147580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Molecular Structure and Properties

Butyryl timolol is structurally defined as the butyryl ester of timolol, where the hydroxyl group of timolol is esterified with butyric acid. The compound functions as a prodrug that undergoes enzymatic hydrolysis in biological tissues to release the active parent drug timolol. This modification significantly enhances the lipophilicity of the molecule, facilitating improved penetration through biological membranes such as the cornea and skin.

Synthetic Route from Timolol Maleate

Two-Step Synthesis Protocol

One of the most well-documented preparation methods involves a two-step synthesis starting with timolol maleate:

Liberation of Free Timolol Base

In the first step, timolol maleate is converted to free timolol:

  • Timolol maleate (2.0 g, 4.6 mmol) is dissolved in 10% sodium hydroxide solution (30 mL)
  • The mixture is stirred for 30 minutes to ensure complete salt dissociation
  • The free base is extracted with three consecutive portions of dichloromethane (30 mL each)
  • The combined organic phases are dried over anhydrous sodium sulfate
  • Solvent evaporation yields timolol as an oil (1.4 g, 96% yield)
Esterification with Butyryl Chloride

The second step involves the actual esterification reaction:

  • Under argon protection, timolol (240 mg, 0.76 mmol) is dissolved in dichloromethane (10 mL)
  • Triethylamine (115 mg, 1.14 mmol), 4-dimethylaminopyridine (145 mg, 1.14 mmol), and butyryl chloride (121.5 mg, 1.14 mmol) are added
  • The reaction mixture is stirred for 24 hours at room temperature
  • Additional dichloromethane (30 mL) is added to dilute the mixture
  • The solution is washed with water and saturated sodium chloride solution
  • The organic layer is dried over anhydrous sodium sulfate
  • The solvent is removed under high vacuum to collect the crude product

This methodology employs an optimized molar ratio between reactants, with butyryl chloride at 1.5-fold excess relative to timolol.

Alternative Synthesis Methods

Direct Esterification of Timolol Salts

A more direct approach involves the reaction of timolol hydrochloride with butyryl chloride:

  • Timolol hydrochloride (3 mmol, 1.05 g) is combined with butyryl chloride (excess)
  • The reaction is conducted in an appropriate solvent such as benzene, toluene, acetonitrile, or dioxane
  • The reaction mixture is refluxed for 3-45 hours, depending on the solvent and conditions
  • After completion, the solvent is evaporated under vacuum
  • The residue is purified by recrystallization from ethanol-ether or other suitable solvent systems

N-Protected Timolol Method

To prevent potential side reactions at the amino group, an N-protection strategy can be employed:

  • Timolol is first protected at the amino group using protecting groups such as benzyl, carbobenzoxy carbonyl, or t-butyloxycarbonyl
  • The protected timolol is reacted with butyryl chloride in solvents like acetone, acetonitrile, dioxane, water, or pyridine
  • Reaction temperatures range from 0°C to reflux, with durations of 1-24 hours
  • An acid scavenger such as an alkali metal carbonate or triethylamine is often added
  • Following the reaction, the protecting group is removed via hydrogenation or acidic hydrolysis
  • The product is isolated and purified

Dehydrative Coupling with Butyric Acid

A third approach utilizes butyric acid instead of butyryl chloride:

  • N-protected timolol is reacted with butyric acid in the presence of N,N-dicyclohexylcarbodiimide as a dehydrating agent
  • The reaction is conducted in an inert solvent (dioxane, pyridine, or dichloromethane)
  • Temperature is maintained between 0°C and 60°C for 1-48 hours
  • The protecting group is subsequently removed
  • The product is isolated and purified

Reaction Parameters and Optimization

Solvent Selection

The choice of solvent significantly impacts reaction efficiency and product purity:

Table 1: Solvent Characteristics for this compound Synthesis

Solvent Advantages Disadvantages Environmental Impact
Dichloromethane Excellent solubility, moderate boiling point Toxicity concerns Moderate environmental impact
Benzene Traditional solvent, good solubility High toxicity, carcinogenic Severe environmental impact
Toluene Less toxic than benzene, good solubility Moderate toxicity Moderate environmental impact
Acetonitrile Polar aprotic, good solubility Toxicity concerns Moderate environmental impact
Dioxane Good solvent properties Potential carcinogen Moderate environmental impact
Pyridine Acts as solvent and base Strong odor, toxicity Moderate environmental impact

Historical methods employed benzene as a solvent, but due to toxicity concerns, modern syntheses prioritize safer alternatives such as toluene, dioxane, or dichloromethane.

Catalyst and Additive Effects

Various catalysts and additives can enhance reaction efficiency:

  • 4-Dimethylaminopyridine (DMAP): Functions as a nucleophilic catalyst, significantly accelerating esterification reactions
  • Triethylamine: Serves as a base to neutralize hydrogen chloride formed during the reaction
  • N,N-Dicyclohexylcarbodiimide: Acts as a coupling agent when butyric acid is used directly
  • Alkali metal carbonates: Function as mild bases for acid neutralization

Temperature and Time Optimization

Reaction conditions vary based on the synthetic approach:

Table 2: Reaction Conditions for Different Synthetic Routes

Synthetic Route Temperature Range Reaction Time Reported Yield
Free timolol with butyryl chloride Room temperature (25°C) 24 hours High (specific yield not reported)
Timolol hydrochloride with butyryl chloride in benzene Reflux (80°C) 3 hours 86%
Timolol hydrochloride with butyryl chloride in acetonitrile 80°C 45 hours 80%
N-protected timolol with butyryl chloride 0°C to reflux 1-24 hours Variable
N-protected timolol with butyric acid 0-60°C 1-48 hours Variable

Purification and Characterization

Purification Techniques

Several purification methodologies have been documented:

  • Preparative high-performance liquid chromatography (HPLC) offers high purity but is more suitable for laboratory-scale production
  • Recrystallization from solvent systems such as ethanol-ether provides a more economical approach for larger scales
  • Extraction and washing procedures to remove impurities and unreacted starting materials

Analytical Characterization

The synthesized this compound can be characterized through:

  • Electrospray ionization mass spectrometry for molecular weight confirmation
  • Proton nuclear magnetic resonance (¹H NMR) spectroscopy in deuterated chloroform to verify structural integrity
  • High-performance liquid chromatography to assess purity

Stability and Hydrolysis

Hydrolysis Rates in Biological Tissues

This compound demonstrates tissue-specific hydrolysis patterns:

Table 3: Relative Hydrolysis Rates of Timolol Esters in Various Tissues

Tissue Hydrolysis Rate Order (Fastest to Slowest)
Plasma Butyryl > Propionyl > Acetyl > Pivalyl
Iris-Ciliary Body Butyryl > Propionyl > Acetyl > Pivalyl
Conjunctiva Butyryl > Propionyl > Acetyl > Pivalyl
Corneal Epithelium Butyryl > Propionyl > Acetyl > Pivalyl
Corneal Stroma Pattern differs from other tissues
Aqueous Humor Pattern differs from other tissues

The butyryl ester typically exhibits the fastest hydrolysis rate among common timolol esters in most tissues, with particularly rapid hydrolysis in iris-ciliary body homogenates.

Aqueous Solution Stability

Research indicates that aliphatic esters of timolol, including this compound, demonstrate pH-dependent stability:

  • Maximum stability occurs in the pH range of 3-4
  • Stability decreases significantly at higher or lower pH values
  • Temperature significantly affects stability, with lower temperatures (5°C) substantially extending shelf-life

Industrial Production Considerations

Scale-Up Challenges

Transitioning from laboratory to industrial scale presents several challenges:

  • Solvent selection becomes critical due to economic and environmental considerations
  • Traditional benzene-based methods are problematic due to toxicity, difficulty in recovery, and environmental concerns
  • Alternative cyclic compounds such as toluene, ethylbenzene, dioxane, pyrimidine, pyrazine, pyrans, pyridine, or hexanaphthene offer advantages in terms of:
    • Lower toxicity compared to benzene
    • Easier recovery and recyclability
    • Reduced environmental impact
    • Simplified product isolation

Process Optimization Strategies

For industrial implementation, several optimization strategies warrant consideration:

  • Solvent recovery and recycling systems to minimize waste and reduce costs
  • Simplified operating procedures to enhance efficiency and reproducibility
  • Quality control measures to ensure consistent product quality
  • Optimization of reactant ratios to maximize yield and minimize waste

Comparative Analysis of Synthetic Approaches

Each synthetic approach offers distinct advantages and limitations:

Table 4: Comparative Analysis of this compound Synthesis Methods

Method Advantages Limitations Best Application Scenario
Two-step synthesis from timolol maleate High yield, well-documented procedure, moderate conditions Multi-step process, requires multiple reagents Laboratory scale, high-purity requirements
Direct esterification of timolol salts One-step synthesis, scalable, straightforward May require toxic solvents, longer reaction times Industrial scale, cost-sensitive production
N-protected timolol method Avoids side reactions, controlled selectivity Complex procedure, additional protection/deprotection steps Specialized applications requiring high purity
Dehydrative coupling with butyric acid Uses butyric acid directly, milder conditions Requires coupling agents, multi-step process Alternative approach when acid chlorides are unavailable

Research Developments and Enhancements

Recent developments have focused on improving synthesis efficiency and product stability:

  • Development of optimized reactant molar ratios to enhance yield and purity
  • Exploration of alternative, less toxic solvent systems
  • Implementation of green chemistry principles to reduce environmental impact
  • Investigation of stabilization strategies to extend shelf-life in pharmaceutical formulations

Chemical Reactions Analysis

Types of Reactions

Butyryltimolol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

Butyryl timolol serves as a model compound for studying:

  • Ester Hydrolysis: Investigating the kinetics and mechanisms involved in ester bond cleavage.
  • Beta-Adrenergic Blocking Activity: Understanding the pharmacodynamics associated with beta-blockers.

Biology

Research has focused on:

  • Cellular Signaling Pathways: Examining how this compound influences cellular responses mediated by beta-adrenergic receptors.
  • Ocular Pharmacokinetics: Assessing its absorption and distribution in ocular tissues compared to timolol.

Medicine

The primary medical applications include:

  • Ocular Research: Enhancing the delivery of timolol to treat glaucoma effectively. Studies indicate that this compound improves ocular absorption significantly—up to 5.5 times greater than timolol itself—while maintaining comparable systemic absorption levels .
  • Drug Formulation Development: Used in developing advanced drug delivery systems aimed at improving therapeutic outcomes in ocular medications.

Ocular Absorption Study

A study conducted on pigmented rabbits demonstrated that lower concentrations of this compound could significantly enhance the therapeutic index by improving ocular absorption while minimizing systemic effects. The study reported a fifteenfold improvement in the ratio of aqueous humor to plasma concentrations when using a lower dose of the prodrug .

Phototoxicity Investigation

A recent study assessed the potential phototoxicity of timolol and its derivatives under UV/VIS irradiation conditions, highlighting safety considerations for ocular applications . The findings indicated varying degrees of cell viability when exposed to different concentrations of timolol, emphasizing the need for careful dosage management in clinical settings.

Mechanism of Action

Butyryltimolol acts as a prodrug, meaning it is converted into its active form, Timolol, upon administration. The conversion occurs through enzymatic hydrolysis in the eye. Timolol then exerts its effects by blocking beta-adrenergic receptors, reducing the production of aqueous humor in the eye, and thereby lowering intraocular pressure .

Comparison with Similar Compounds

Table 1. Skin Retention and Plasma Concentrations of BT vs. TM in Rat Models

Parameter BT Group (4 h) TM Group (4 h)
Skin timolol (ng/g) 193,469 ± 35,617 65,638 ± 7,046
Plasma timolol (ng/mL) 111 ± 33 339 ± 172
Systemic absorption Minimal Significant

Data derived from in vivo studies using Sprague-Dawley rats .

Conversion Efficiency and Bioactivation

BT undergoes rapid hydrolysis in human skin ex vivo, with >90% conversion to timolol within 24 hours . This localized biotransformation ensures high timolol concentrations in the dermis (target site for IH) while minimizing systemic exposure. In contrast, TM’s hydrophilic nature limits its skin retention and necessitates higher doses, increasing systemic absorption risks (e.g., plasma timolol levels: 339 ± 172 ng/mL for TM vs. 111 ± 33 ng/mL for BT) .

Comparison with Other Timolol Prodrugs

Older timolol prodrugs, such as O-butyryl timolol (ocular use), similarly enhance corneal penetration (5.5-fold vs. timolol) and reduce systemic exposure . However, these are optimized for ocular delivery, whereas BT’s esterification and formulation are tailored for transdermal IH therapy .

Table 2. Key Differences Between BT and TM

Parameter Butyryl Timolol (BT) Timolol Maleate (TM)
Lipophilicity High (butyryl ester) Low (maleate salt)
Skin retention (4 h) 193,469 ± 35,617 ng/g 65,638 ± 7,046 ng/g
Systemic absorption Minimal Significant
Therapeutic focus Deep IH lesions Superficial IH lesions
Patent status CN201911268383.X Generic

Biological Activity

Butyryl timolol, a prodrug of timolol, is primarily recognized for its enhanced ocular penetration and therapeutic efficacy in treating conditions such as glaucoma and infantile hemangiomas. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and research findings.

Overview of this compound

This compound is synthesized to improve the delivery of timolol, a non-selective beta-adrenergic blocker. It enhances the corneal penetration of timolol, making it more effective in ocular applications. The compound is also studied for its effects on cellular signaling pathways involving beta-adrenergic receptors, which play a crucial role in various physiological responses.

This compound functions by hydrolyzing to form timolol upon contact with biological tissues. This conversion allows for localized therapeutic effects while minimizing systemic absorption. The prodrug's lipophilic nature facilitates better skin permeation compared to timolol itself, making it particularly useful in dermatological applications .

Pharmacological Properties

  • Beta-Adrenergic Blockade : Like timolol, this compound blocks beta-adrenergic receptors, which can lead to reduced intraocular pressure (IOP) in glaucoma patients.
  • Antioxidant Activity : Research indicates that timolol exhibits direct antioxidant properties, protecting endothelial cells from oxidative stress. This activity is hypothesized to contribute to its therapeutic effects against glaucoma .
  • Enhanced Skin Penetration : Studies demonstrate that this compound shows superior skin permeation compared to timolol maleate, making it more effective for topical treatments .

Case Studies and Experimental Data

  • Ocular Absorption Study :
    • A study found that the ocular absorption of this compound was 5.5 times greater than that of the parent drug from a 15 mM solution, indicating its potential for improved efficacy in treating glaucoma .
  • Transdermal Transport Evaluation :
    • In vitro and in vivo studies revealed that this compound did not cause skin irritation and exhibited low cytotoxicity while demonstrating enhanced permeation properties compared to timolol maleate. This research supports its use in treating infantile hemangiomas effectively without adverse effects .
  • Antioxidant Mechanism :
    • Timolol's antioxidant activity was assessed using cultured endothelial cells exposed to oxidative stress. Results indicated that while oxidative stress decreased cell viability significantly, the presence of timolol preserved cell viability and reduced lipid peroxidation levels .

Table 1: Comparison of Biological Activities

PropertyThis compoundTimolol Maleate
Ocular Absorption5.5 times greaterBaseline
Skin PermeationSuperiorStandard
CytotoxicityLowModerate
Antioxidant ActivityPresentPresent

Table 2: Effects on Endothelial Cells

TreatmentCell Viability (%)Lipid Peroxidation (TBARS)DNA Oxidative Damage
Control100BaselineBaseline
Oxidative Stress18Increased (3-fold)Increased (64-fold)
Timolol95Increased (1.3-fold)Increased (3.6-fold)

Q & A

Q. What experimental models are suitable for assessing Butyryl Timolol's cytotoxicity in vitro?

  • Methodological Answer : Use cell lines such as endothelial cells, stem cells, and macrophages to evaluate viability via assays like MTT or ATP quantification. Conduct dose-response experiments (e.g., 0–500 μM) and compare results with Timolol Maleate, noting this compound's reduced cytotoxicity (endothelial cell viability: 90–100% vs. 40% for Timolol Maleate at 500 μM) . Include error bars to assess data variability, particularly for this compound, which may exhibit larger inter-experimental fluctuations .

Q. How to characterize the physicochemical properties of this compound for preclinical studies?

  • Methodological Answer : Employ analytical techniques such as:
  • HPLC : Verify purity (>98%) and stability under storage conditions.
  • NMR/MS : Confirm molecular structure (C17H30N4O4S; MW: 386.51) and esterification sites .
  • Solubility assays : Test in aqueous and lipid-based solvents to guide formulation design.

Q. What are best practices for documenting this compound in research protocols?

  • Methodological Answer : Include detailed chemical descriptors in the Materials and Methods section:
  • Source : Manufacturer, catalog number, batch-specific Certificate of Analysis.
  • Storage : Temperature, light sensitivity, and shelf life.
  • Safety : Toxicity data (e.g., LD50, handling precautions) .

Advanced Research Questions

Q. How to address contradictions in this compound's metabolic effects across studies (e.g., cAMP modulation)?

  • Methodological Answer :
  • Animal models : Use streptozotocin (STZ)-induced diabetic rats to measure pancreatic cAMP levels via ELISA or radioimmunoassay. Note that Timolol (parent compound) increases cAMP in diabetic rats but not in controls, suggesting context-dependent activity .
  • Mechanistic studies : Inhibit adenylyl cyclase or β-adrenergic receptors to isolate this compound's prodrug-specific pathways.

Q. What are the challenges in designing meta-analyses comparing this compound with other β-blockers?

  • Methodological Answer :
  • Avoid confounding : Meta-analyze only randomized controlled trials (RCTs) using between-group estimates (e.g., mean IOP differences) rather than pooling separate treatment arms .
  • Example : A 2019 meta-analysis found no efficacy difference between Timolol and Propranolol for infantile hemangiomas but highlighted Timolol's superior safety profile (adverse events: RR = 0.29) .

Q. How to optimize transdermal delivery studies for this compound in pediatric populations?

  • Methodological Answer :
  • Pharmacokinetic design : Collect serial blood samples in infants (e.g., over 90 days) and quantify systemic exposure via LC-MS/MS. A 2019 Pediatric Trials Network study detected minimal absorption, supporting topical safety .
  • Formulation adjustments : Test penetration enhancers (e.g., monothioglycerol) while monitoring cutaneous hydrolysis rates .

Tables for Key Experimental Data

Cell Type This compound (500 μM) Timolol Maleate (500 μM)
Endothelial Cells90–100% viability40% viability
Stem Cells80–90% viability60% viability
Macrophages80–90% viability60% viability
Data derived from concentration-response assays; error bars indicate variability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Butyryl timolol
Reactant of Route 2
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Butyryl timolol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.